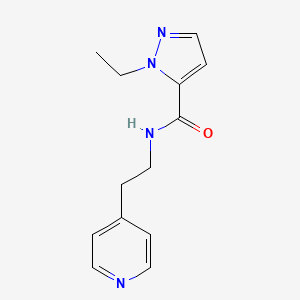

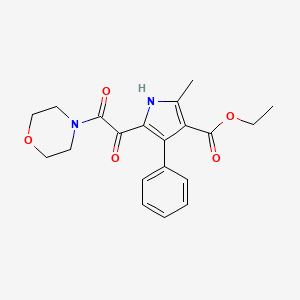

![molecular formula C16H16N4OS2 B2836797 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide CAS No. 2034242-97-0](/img/structure/B2836797.png)

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide” is a novel thiazolo[5,4-b]pyridine derivative . It is an N-heterocyclic compound that has been synthesized and studied for its potential biological activities .

Synthesis Analysis

The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved the design of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .Molecular Structure Analysis

The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that the pyridyl attached to thiazolo[5,4-b]pyridine was a key structural unit for its inhibitory potency .Chemical Reactions Analysis

The compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that it showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its potent PI3K inhibitory activity . The IC50 of a representative compound could reach to 3.6 nm .Scientific Research Applications

Antituberculosis Activity

Research on thiazole-aminopiperidine hybrid analogues has shown promising antituberculosis activity. Specifically, compounds designed through molecular hybridization exhibited activity against Mycobacterium tuberculosis, with one compound demonstrating significant inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication, and Mycobacterium smegmatis GyrB ATPase, without cytotoxic effects at effective concentrations (V. U. Jeankumar et al., 2013).

Antimicrobial Activity

Derivatives of thiazolo[3,2]pyridines have been investigated for their antimicrobial properties. Synthesized compounds have been evaluated against various microbial strains, revealing some compounds with significant antimicrobial activity, indicating the potential of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide derivatives as antimicrobial agents (T. I. El-Emary et al., 2005).

Anticancer and Antipsychotic Potential

Compounds structurally related to this compound have been evaluated for their potential as anticancer and antipsychotic agents. Their interactions with various biological targets, such as cannabinoid receptors, have been studied to understand their mechanism of action and potential therapeutic applications (R. Lan et al., 1999).

Chemical Synthesis and Methodology

Research has also focused on the chemical synthesis of related compounds, exploring their potential in creating novel therapeutic agents. Studies have detailed the synthesis of various heterocyclic compounds that show significant biological activities, including antiviral, anti-inflammatory, and antipyretic properties (V. Dotsenko et al., 2019).

Insecticidal Properties

Investigations into the insecticidal properties of thiazolo[3,2-a]pyridines and related compounds against agricultural pests like the cotton leafworm have shown positive outcomes. Such studies highlight the potential of these compounds in developing new, effective insecticides for crop protection (Nanees N. Soliman et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This inhibition disrupts the normal functioning of the PI3K, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory activity suggests it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cell growth and proliferation, which is why compounds like this one are often studied for their potential anti-cancer effects .

Future Directions

properties

IUPAC Name |

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS2/c21-14(11-5-9-22-10-11)18-12-3-7-20(8-4-12)16-19-13-2-1-6-17-15(13)23-16/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLWZPQPMVBEAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CSC=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

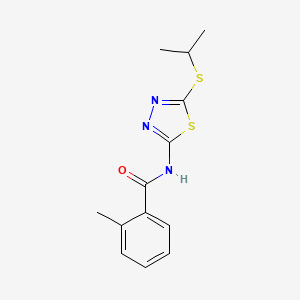

![N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2836714.png)

![2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2836715.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2836718.png)

![Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2836720.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2836721.png)

![N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836729.png)

![Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2836732.png)

![5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2836735.png)